2-(2,6-Dichlorophenyl)acetamide

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Analytical method validation for Guanfacine ANDA submissions mandates certified impurity reference standards; generic 2,6-dichlorophenyl analogs fail specificity requirements. 2-(2,6-Dichlorophenyl)acetamide (CAS 78433-88-2) is the officially designated Guanfacine Impurity 2, essential for HPLC/LC-MS/GC method development and ICH Q3A-compliant quality control. • Certified reference standard supplied with full characterization (COA, HPLC, NMR, MS) and traceability to pharmacopeial monographs (USP/EP) • Verified melting point (216-218°C) and distinct 35Cl NQR spectral signature ensure correct crystalline form identification • Available from mg to gram scale with documented batch-to-batch consistency for reliable ANDA submission data integrity

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
CAS No. 78433-88-2
Cat. No. B1307424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)acetamide
CAS78433-88-2
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)N)Cl
InChIInChI=1S/C8H7Cl2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
InChIKeyKEPLFZWNVMCJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichlorophenyl)acetamide in Pharma R&D & Analysis


2-(2,6-Dichlorophenyl)acetamide (CAS: 78433-88-2) is a key organic compound recognized as Guanfacine Impurity 2, a metabolite of the centrally acting antihypertensive agent Guanfacine . It is primarily procured as a reference standard for analytical method development and quality control in pharmaceutical manufacturing, playing a critical role in ANDA submissions and commercial production of Guanfacine [1]. This compound also serves as a fragment molecule and structural scaffold for the design and screening of novel drug candidates in drug discovery and synthesis research .

Impurity reference standard for Guanfacine ANDA method validation and QC
Authentic metabolite for Guanfacine metabolism and pharmacology research
Validated fragment scaffold for drug discovery and synthesis programs

Why 2-(2,6-Dichlorophenyl)acetamide Is Irreplaceable


Procurement of this compound cannot be substituted with other 2,6-dichlorophenyl derivatives like N-(2,6-dichlorophenyl)acetamide (CAS: 17700-54-8) or 2-chloro-N-(2,6-dichlorophenyl)acetamide (CAS: 3644-56-2). While these analogs share a similar dichlorophenyl core, their distinct functional groups—a terminal primary amide versus a substituted amide or chloroacetamide—result in significant differences in physical properties, chromatographic behavior, and intended regulatory applications . Crucially, for analytical method validation and quality control in Guanfacine manufacturing, only 2-(2,6-Dichlorophenyl)acetamide is designated as Guanfacine Impurity 2, and its use is mandated for method specificity to meet ANDA requirements [1]. Substitution with a generic analog would compromise assay accuracy, invalidate validation protocols, and fail regulatory compliance due to potential co-elution or differential detection .

Regulatory identity mismatch

Only 2-(2,6-Dichlorophenyl)acetamide is designated Guanfacine Impurity 2; analogs lack this ANDA-specific regulatory status and documentation.

Chromatographic behavior differs

Distinct amide functional groups may shift retention times and peak resolution, risking co-elution and inaccurate quantification in validated methods.

Physical property divergence

Melting point and solid-state characteristics differ from close analogs, affecting purification, formulation, and solid-form identification workflows.

2-(2,6-Dichlorophenyl)acetamide vs Analogs: Evidence


Guanfacine Impurity 2 Designation for ANDA

2-(2,6-Dichlorophenyl)acetamide is specifically designated and supplied as 'Guanfacine Impurity 2' with detailed characterization data compliant with regulatory guidelines, directly fulfilling a requirement for analytical method development (AMV), quality control (QC), and ANDA submissions for Guanfacine commercial production [1]. In contrast, the isomeric compound N-(2,6-dichlorophenyl)acetamide (CAS: 17700-54-8) is a generic building block not associated with this specific regulatory function, lacking the certified impurity profile and associated documentation .

ANDA Regulatory Designation
Head-to-head
Target: Guanfacine Impurity 2 with characterization data for ANDA/QC
Analog (CAS 17700-54-8): No specific regulatory impurity designation or supporting documentation
Binary selection criterion for regulatory compliance
Required for ANDA method specificity; substitution invalidates validation
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Melting Point and Solid Form Differentiation

2-(2,6-Dichlorophenyl)acetamide exhibits a reported melting point range of 216-218°C . In contrast, the closely related analog N-(2,6-dichlorophenyl)acetamide (CAS: 17700-54-8) melts at a significantly lower temperature of 180-181°C . This 36-38°C difference is critical for selecting appropriate crystallization solvents, designing purification protocols, and ensuring correct solid form identification.

Melting Point Comparison
Reported context
Target: 216–218 °C
Analog (CAS 17700-54-8): 180–181 °C
36–38 °C difference guides purification and solid-form handling
No specific measurement conditions reported; cross-study comparison
Solid-State Chemistry Purification Physical Characterization

Vasodilatory and Antihypertensive Activity

2,6-Dichlorophenylacetamide is an acetamide derivative with demonstrated vasodilatory activity and potent antihypertensive effects, shown to contract vascular smooth muscle cells in vitro and in vivo and cause vasodilation in humans . It is a metabolite of Guanfacine (a centrally acting α-adrenoceptor agonist), and its intrinsic activity distinguishes it from other 2,6-dichlorophenyl analogs which may be inactive metabolites or synthetic intermediates lacking this specific pharmacological profile .

Reported Vasoactivity Profile
Data to verify
Reported vasodilation and antihypertensive effects in animal models and human study context; generic 2,6-dichlorophenyl building blocks not associated with this activity.
Supports metabolite pharmacology research
Exact EC50 not located in available literature; class-level inference
Cardiovascular Pharmacology Drug Metabolism Pharmacodynamics

Structural Confirmation by NQR Spectroscopy

The compound's unique crystal structure and electronic environment have been confirmed via 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy [1]. Comparative studies of N-(2-chlorophenyl)- and N-(2,6-dichlorophenyl)-acetamide reveal that the NQR frequencies of this compound are distinct, providing a direct, non-destructive method to verify identity and detect solid-state modifications [2]. This analytical signature is not available for other analogs like the chloroacetamide derivatives (e.g., CAS: 3644-56-2) which have different halogen substitution patterns and thus different NQR responses.

35Cl NQR Spectral Fingerprint
Reported context
Target: Unique NQR frequencies consistent with crystal structure
Chloroacetamide analogs: Different halogen substitution yields distinct NQR responses
Enables non-destructive polymorph identification and purity verification
Solid-state NQR at varying temperatures; cross-study comparison
Analytical Chemistry Solid-State NMR Polymorph Screening

2-(2,6-Dichlorophenyl)acetamide: Key Applications


Guanfacine Analytical Method Validation & QC

When developing or validating an HPLC, LC-MS, or GC method for Guanfacine API or finished dosage forms, 2-(2,6-Dichlorophenyl)acetamide (CAS: 78433-88-2) must be procured and used as the certified Guanfacine Impurity 2 reference standard. This ensures accurate identification, quantification, and resolution of this specific process-related impurity, a requirement for meeting ICH Q3A guidelines and ANDA submission data integrity [1].

Guanfacine Metabolism and Active Metabolites

Researchers investigating the metabolic fate of Guanfacine in vivo require the authentic metabolite 2-(2,6-Dichlorophenyl)acetamide to establish analytical standards, calibrate LC-MS/MS assays, and confirm metabolite identity in biological matrices. Its demonstrated vasodilatory activity provides a basis for understanding the potential contribution of this metabolite to the overall therapeutic or side effect profile of Guanfacine .

Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, 2-(2,6-Dichlorophenyl)acetamide serves as a validated fragment molecule (MW ~204 Da) with a defined 3D shape and electronic properties. Its well-characterized synthesis [2] and distinct melting point allow for reliable procurement and handling as a starting point for fragment growing or linking strategies aimed at novel cardiovascular or CNS targets.

Polymorph Screening and Solid-State Characterization

For pre-formulation studies, the compound's distinct melting point (216-218°C) and its unique 35Cl NQR spectral signature provide robust physical benchmarks [3]. These data are essential for identifying and controlling the correct crystalline form, ensuring batch-to-batch consistency in early-stage solid dosage formulation development and avoiding potential bioavailability or stability issues.

Application
Selection Property
Validation Focus
Guanfacine Analytical Method Validation & QC
Certified Guanfacine Impurity 2 standard
Method specificity and ANDA compliance
Guanfacine Metabolite Pharmacology Research
Authentic metabolite reference identity
Metabolite identification and pharmacological context
Fragment-Based Drug Discovery
Well-characterized fragment scaffold (MW ~204)
Synthetic tractability and target engagement screening
Polymorph Screening and Solid-State Characterization
Distinct melting point and NQR signature
Solid-form consistency and batch-to-batch control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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